molecular formula C13H10NOP B14740185 Diphenylphosphinic cyanide CAS No. 4669-69-6

Diphenylphosphinic cyanide

Cat. No.: B14740185
CAS No.: 4669-69-6
M. Wt: 227.20 g/mol
InChI Key: XKNOLTAFGYHTDD-UHFFFAOYSA-N
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Description

Diphenylphosphinic cyanide is an organophosphorus compound characterized by the presence of a phosphinic group bonded to two phenyl groups and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphinic cyanide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with a cyanide source under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and may involve the use of solvents such as dichloromethane or toluene. The reaction is usually carried out at low temperatures to ensure the stability of the cyanide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphinic cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylphosphinic oxide.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

    Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include diphenylphosphinic oxide, diphenylphosphinic amine, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diphenylphosphinic cyanide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and ligands for catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which diphenylphosphinic cyanide exerts its effects involves the interaction of the cyanide group with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial in understanding the compound’s potential toxicity and therapeutic applications.

Comparison with Similar Compounds

    Diphenylphosphinic chloride: Similar in structure but lacks the cyanide group.

    Diphenylphosphinic oxide: An oxidized form of diphenylphosphinic cyanide.

    Triphenylphosphine: Another organophosphorus compound with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential applications compared to its analogs. The cyanide group allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.

Properties

CAS No.

4669-69-6

Molecular Formula

C13H10NOP

Molecular Weight

227.20 g/mol

IUPAC Name

diphenylphosphorylformonitrile

InChI

InChI=1S/C13H10NOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

XKNOLTAFGYHTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C#N)C2=CC=CC=C2

Origin of Product

United States

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